2'-Guanylic acid, disodium salt
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Overview
Description
It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is widely recognized for its role as a flavor enhancer in the food industry and its significance in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Guanylic acid, disodium salt can be synthesized through several methods:
Enzymatic Hydrolysis of RNA: This method involves the hydrolysis of ribonucleic acid (RNA) to produce guanosine, which is then phosphorylated to form guanosine monophosphate (GMP).
Fermentation: Industrial production often employs fermentation processes using microorganisms like Bacillus subtilis.
Industrial Production Methods:
Two-Step Fermentation and Chemical Synthesis: This method involves fermenting glucose with Bacillus subtilis to produce guanosine, followed by chemical phosphorylation using phosphorus oxychloride in pyridine solution to obtain guanosine monophosphate.
Combined Biological and Chemical Synthesis: This approach uses Bacillus megaterium to ferment glucose, producing 5-amino-4-imidazolecarboxamide ribonucleotide (AICAR), which is then chemically converted to guanosine and subsequently phosphorylated to form guanosine monophosphate.
Chemical Reactions Analysis
Types of Reactions: 2’-Guanylic acid, disodium salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Ammonia and various amines are used in substitution reactions.
Major Products:
Guanosine Diphosphate (GDP): Formed through oxidation.
Guanosine Triphosphate (GTP): Another oxidation product.
Substituted Guanosine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2’-Guanylic acid, disodium salt has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic studies and as a standard in nucleotide analysis.
Molecular Biology: It plays a crucial role in the synthesis of RNA and DNA, serving as a building block for these nucleic acids.
Food Industry: It is widely used as a flavor enhancer in various food products, often in combination with monosodium glutamate.
Mechanism of Action
The mechanism of action of 2’-guanylic acid, disodium salt involves its role as a nucleotide in biochemical processes:
RNA Synthesis: It acts as a precursor for the synthesis of RNA, where it is incorporated into the growing RNA chain by RNA polymerase.
Enzyme Regulation: It serves as a substrate for various enzymes, including ribonuclease T1, which hydrolyzes RNA at specific sites.
Signal Transduction: It participates in signal transduction pathways, particularly in the formation of cyclic GMP (cGMP), which acts as a secondary messenger in cellular signaling.
Comparison with Similar Compounds
2’-Guanylic acid, disodium salt can be compared with other similar compounds:
Guanosine Monophosphate (GMP): The non-sodium salt form of the compound, used similarly in biochemical research.
Disodium Inosinate: Another nucleotide derivative used as a flavor enhancer in the food industry.
Cyclic GMP (cGMP): A cyclic form of GMP that plays a significant role in cellular signaling.
Uniqueness: 2’-Guanylic acid, disodium salt is unique due to its dual role as both a biochemical research tool and a widely used flavor enhancer. Its ability to participate in various biochemical reactions and its significance in both scientific and industrial applications highlight its versatility .
Properties
CAS No. |
70347-42-1 |
---|---|
Molecular Formula |
C10H12N5Na2O8P |
Molecular Weight |
407.18 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
MQPNJZZWFUJLQF-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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